molecular formula C16H11ClN4O5S2 B10933453 5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B10933453
M. Wt: 438.9 g/mol
InChI Key: SQSLLXCHEQRUPN-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a nitro group, and a thiazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

5-Chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the thiazole ring.

    5-Chloro-2-nitro-N-phenylaniline: Similar structure but with a phenyl group instead of the thiazole ring.

Uniqueness

The presence of the thiazole ring in 5-chloro-2-nitro-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide distinguishes it from other similar compounds, providing unique chemical properties and biological activities. This structural feature enhances its binding affinity to specific molecular targets, making it more effective in its applications.

Properties

Molecular Formula

C16H11ClN4O5S2

Molecular Weight

438.9 g/mol

IUPAC Name

5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C16H11ClN4O5S2/c17-10-1-6-14(21(23)24)13(9-10)15(22)19-11-2-4-12(5-3-11)28(25,26)20-16-18-7-8-27-16/h1-9H,(H,18,20)(H,19,22)

InChI Key

SQSLLXCHEQRUPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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